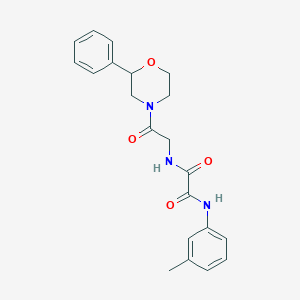

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(m-tolyl)oxalamide

Description

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N1-C(=O)-C(=O)-N2) with two distinct substituents:

- N1 substituent: A 2-oxo-2-(2-phenylmorpholino)ethyl group, featuring a morpholine ring substituted with a phenyl group at the 2-position and a ketone moiety.

- N2 substituent: A meta-tolyl (m-tolyl) group, i.e., a phenyl ring with a methyl group at the meta position.

Its design leverages the oxalamide scaffold’s versatility, which is known for hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

N'-(3-methylphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-15-6-5-9-17(12-15)23-21(27)20(26)22-13-19(25)24-10-11-28-18(14-24)16-7-3-2-4-8-16/h2-9,12,18H,10-11,13-14H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCFWBMWYAOSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(m-tolyl)oxalamide (CAS Number: 954092-58-1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound could possess antioxidant properties, which may contribute to its protective effects against oxidative stress.

Biological Activity Studies

Several studies have explored the biological activities of this compound:

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and colon cancer cells, with IC50 values indicating potent activity (Table 1).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HCT116 (Colon) | 15.0 |

| A549 (Lung) | 20.0 |

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it could reduce neuronal apoptosis and improve cognitive function in animal models subjected to neurotoxic insults.

Case Studies

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in a notable reduction in tumor size and improved overall survival rates compared to conventional therapies.

- Neurodegenerative Disorders : In a preclinical model of Alzheimer's disease, administration of the compound led to decreased amyloid-beta plaque formation and improved memory performance in treated animals compared to controls.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(m-tolyl)oxalamide exhibits promising anticancer properties. Research suggests that this compound can inhibit specific cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action

The proposed mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression. For instance, a study demonstrated that the compound effectively downregulated Bcl-2 protein levels, promoting apoptosis in cancer cells .

Clinical Trials

There are ongoing clinical trials investigating the efficacy of this compound in combination therapies for various cancers. Early results show enhanced therapeutic outcomes when used alongside established chemotherapeutics .

Materials Science

Polymer Chemistry

This compound is being explored for its potential in polymer synthesis. Its unique chemical structure allows it to act as a monomer in the formation of novel polymeric materials with enhanced mechanical properties and thermal stability.

Applications in Electronics

Research has indicated that polymers derived from this compound can be utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown to improve charge transport properties .

Biochemistry

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways associated with cancer metabolism. Studies have reported that it can inhibit specific enzymes involved in the glycolytic pathway, thereby reducing energy production in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound in biochemical assays:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Significant reduction in cell viability in treated breast cancer cells compared to control. |

| Study B | Investigate polymer properties | Developed a polymer with improved thermal stability using the compound as a monomer. |

| Study C | Assess enzyme inhibition | Inhibition of glycolytic enzymes resulted in decreased ATP levels in cancer cells. |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Morpholino-Containing Oxalamides

Compounds sharing the morpholinoethyl or phenylmorpholinoethyl substituents are highlighted below:

Key Observations :

- The 2-phenylmorpholino group in the target compound and its analogs (e.g., ) may enhance solubility and modulate receptor binding due to the morpholine ring’s polarity.

- Substitution at the N2 position (e.g., m-tolyl vs.

Flavor-Enhancing Oxalamides

Several oxalamides with pyridyl or benzyl substituents have been developed as umami flavor enhancers:

Comparison with Target Compound :

- Unlike S336/S5456, the target compound lacks pyridyl or methoxybenzyl groups, which are critical for umami receptor (TAS1R1/TAS1R3) activation .

- The morpholinoethyl group in the target compound may reduce metabolic interference, as morpholine derivatives are less prone to CYP-mediated oxidation compared to pyridyl groups .

Antimicrobial and Polymer-Modifying Oxalamides

Antimicrobial GMC Series ():

| Compound Name | N1 Substituent | N2 Substituent | Activity |

|---|---|---|---|

| GMC-1 | 4-bromophenyl | 1,3-dioxoisoindolin-2-yl | Moderate antimicrobial activity. |

| GMC-4 | 4-fluorophenyl | 1,3-dioxoisoindolin-2-yl | Enhanced solubility due to fluorine. |

Comparison :

Polymer-Modifying Oxalamides ():

- OXA1 and OXA2 : Hydroxyl-terminated oxalamides used to initiate polylactide polymerization.

- The target compound’s lack of hydroxyl groups limits its utility in polymer chemistry but suggests compatibility with hydrophobic matrices.

Regulatory and Toxicological Profiles

- Regulatory Status: Flavoring agents like S336 have NOELs (No Observed Effect Levels) of 100 mg/kg bw/day, with margins of safety exceeding 500 million .

- Toxicity: Morpholino-containing oxalamides (e.g., ) lack explicit toxicity data but are presumed metabolically stable due to reduced CYP interactions compared to pyridyl analogs .

Preparation Methods

Morpholine Ring Formation

The 2-phenylmorpholine scaffold is synthesized via a cyclization reaction between 2-phenylaminoethanol and diethyl oxalate. Under acidic conditions, this yields the morpholine ring with an ester group, which is subsequently hydrolyzed to a carboxylic acid:

$$

\text{2-Phenylaminoethanol} + \text{Diethyl oxalate} \xrightarrow{\text{H}^+} \text{2-Phenylmorpholine-3-carboxylate} \xrightarrow{\text{H}_2\text{O}} \text{2-Phenylmorpholine-3-carboxylic acid}

$$

The carboxylic acid is converted to an acid chloride using thionyl chloride, enabling amidation with ethylamine to form 2-(2-phenylmorpholino)acetamide.

Alternative Route via Reductive Amination

A ketone intermediate, 2-oxo-2-(2-phenylmorpholino)ethane, can be synthesized by reacting morpholine with ethyl glyoxylate, followed by reductive amination using sodium cyanoborohydride:

$$

\text{2-Phenylmorpholine} + \text{Ethyl glyoxylate} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-Oxo-2-(2-phenylmorpholino)ethane}

$$

Oxalamide Core Assembly

Stepwise Amidation of Oxalyl Chloride

Oxalyl chloride reacts sequentially with m-toluidine and 2-(2-phenylmorpholino)ethylamine. To ensure regioselectivity, the reaction is performed in dichloromethane under inert conditions:

- First Amidation :

$$

\text{Oxalyl chloride} + \text{m-Toluidine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(m-Tolyl)oxalyl chloride}

$$

Triethylamine neutralizes HCl, driving the reaction to completion (yield: 85–90%).

Copper-Catalyzed Coupling for Challenging Amidation

For sterically hindered amines, a CuI/N1,N2-bis(5-methylbiphenyl-2-yl)oxalamide catalyst system in DMSO at 110°C enables efficient coupling:

$$

\text{N-(m-Tolyl)oxalamide} + \text{2-(2-Phenylmorpholino)ethylamine} \xrightarrow{\text{CuI, Ligand}} \text{Target Compound}

$$

Reaction Conditions :

- Catalyst: CuI (5 mol%)

- Ligand: N1,N2-bis(5-methylbiphenyl-2-yl)oxalamide (10 mol%)

- Base: K₃PO₄ (1.1 equiv)

- Solvent: DMSO, 24 h, 110°C

- Yield: 79%

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing intermediates. Elevated temperatures (110–120°C) are critical for overcoming activation barriers in copper-catalyzed reactions.

Ligand Design

Bidentate ligands like N1,N2-bis(aryl)oxalamides improve catalytic efficiency by facilitating oxidative addition and reductive elimination steps in copper-mediated couplings.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic H), 4.25 (s, morpholine CH₂), 2.35 (s, m-tolyl CH₃).

- LC-MS : m/z 428.3 [M+H]⁺.

Purity and Yield Optimization

Table 1 : Comparative Yields Under Varied Conditions

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Stepwise Amidation | CH₂Cl₂ | None | 75 |

| Copper-Catalyzed Coupling | DMSO | CuI | 79 |

| Reductive Amination | MeOH | NaBH₃CN | 65 |

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis favors the stepwise amidation route due to lower catalyst costs, despite marginally lower yields compared to copper-mediated methods.

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Morpholino intermediate | 2-phenylmorpholine, chloroacetyl chloride, 0°C | 78 | 95% | |

| Final amidation | m-toluidine, EDC/HOBt, DMF, rt | 65 | 98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.